4-(bromomethyl)-1-ethyl-3-methyl-1H-pyrazole
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Overview
Description
4-(Bromomethyl)-1-ethyl-3-methyl-1H-pyrazole is an organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of a bromomethyl group at the 4-position, an ethyl group at the 1-position, and a methyl group at the 3-position of the pyrazole ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(bromomethyl)-1-ethyl-3-methyl-1H-pyrazole typically involves the bromination of a suitable precursor. One common method is the bromination of 1-ethyl-3-methyl-1H-pyrazole using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or dichloromethane at a controlled temperature to ensure selective bromination at the 4-position .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment. This method ensures high yield and purity of the product. The use of automated systems and reactors allows for precise control of reaction conditions, minimizing side reactions and improving efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-1-ethyl-3-methyl-1H-pyrazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new compounds.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: The major product is the corresponding methyl derivative.
Scientific Research Applications
4-(Bromomethyl)-1-ethyl-3-methyl-1H-pyrazole has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and as a building block for bioactive molecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(bromomethyl)-1-ethyl-3-methyl-1H-pyrazole depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The bromomethyl group can form covalent bonds with nucleophilic residues in the enzyme, leading to irreversible inhibition. The ethyl and methyl groups may influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Benzyl Bromide: Similar to 4-(bromomethyl)-1-ethyl-3-methyl-1H-pyrazole, benzyl bromide contains a bromomethyl group attached to a benzene ring.
4-(Bromomethyl)benzoic Acid: This compound has a bromomethyl group attached to a benzoic acid moiety and is used in the synthesis of pharmaceuticals.
Uniqueness
This compound is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical reactivity and biological activity. The presence of both ethyl and methyl groups enhances its lipophilicity and may influence its interaction with biological targets.
Properties
Molecular Formula |
C7H11BrN2 |
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Molecular Weight |
203.08 g/mol |
IUPAC Name |
4-(bromomethyl)-1-ethyl-3-methylpyrazole |
InChI |
InChI=1S/C7H11BrN2/c1-3-10-5-7(4-8)6(2)9-10/h5H,3-4H2,1-2H3 |
InChI Key |
OWEQHONERCXQIN-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)CBr |
Origin of Product |
United States |
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